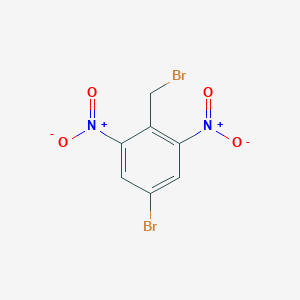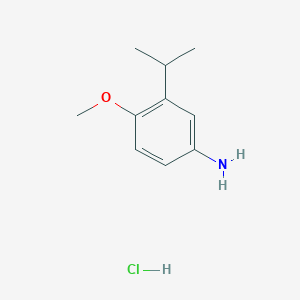
2-Amino-2-(2,5-Dimethylphenyl)essigsäurehydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Paper details the synthesis of a related compound, "Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride," which shares a similar structure to the target compound. The synthesis involves reacting the corresponding amino acid with thionyl chloride in methanol, under controlled temperature conditions to achieve a high yield of 98%. This suggests that a similar approach could potentially be applied to synthesize "2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride," with adjustments for the different substituents on the aromatic ring.
Molecular Structure Analysis
The molecular structure of compounds related to "2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride" is discussed in paper , where the structure of new derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid was confirmed by degradation and spectral analysis. Although the core structure differs, the methods used for structural confirmation could be applicable to the target compound, including spectral analysis techniques such as FTIR, as mentioned in paper .
Chemical Reactions Analysis
Paper explores the photochemical reactions of 2,5-dimethylphenacyl (DMP) carbamates, which release amines or amino acids upon irradiation. The DMP group is related to the 2,5-dimethylphenyl group in the target compound. The study found that the photoreaction proceeds from the triplet excited state and involves the liberation of a carbamic acid derivative. This information could be relevant when considering the photochemical behavior of "2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride."
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from the related compounds discussed in the papers. For instance, the thermal stability of DMP carbamates mentioned in paper suggests that the 2,5-dimethylphenyl group may confer stability to the target compound. Additionally, the high yield synthesis and the controlled reaction conditions described in paper provide insights into the reactivity and stability of chlorophenyl acetate derivatives, which could be extrapolated to the target compound.
Wissenschaftliche Forschungsanwendungen
Anti-mikrobielle Mittel
Die Derivate von 2-Amino-2-(2,5-Dimethylphenyl)essigsäure wurden als Gerüste für die Entwicklung neuer antimikrobieller Kandidaten untersucht. Diese Verbindungen haben sich als vielversprechend bei der Bekämpfung von multiresistenten grampositiven Krankheitserregern erwiesen, was aufgrund der zunehmenden Resistenz gegen Antibiotika der letzten Reihe ein wichtiges Problem im Gesundheitswesen darstellt .
Antifungal-Anwendungen
Bestimmte Derivate zeigen ein breites Spektrum an Antimykotika-Aktivität gegen arzneimittelresistente Candida-Stämme. Dies ist besonders wichtig, da Pilzinfektionen aufgrund des Auftretens resistenter Stämme immer schwieriger zu behandeln sind .
Anti-HIV-Aktivität
Indolderivate, die aus Verbindungen synthetisiert werden können, die mit 2-Amino-2-(2,5-Dimethylphenyl)essigsäure verwandt sind, wurden auf ihre Anti-HIV-Aktivität hin untersucht. Sie zeigen das Potenzial, die Replikation von HIV-1- und HIV-2-Stämmen in akut infizierten Zellen zu hemmen .
Krebsforschung
Die strukturelle Vielfalt von 2-Amino-2-(2,5-Dimethylphenyl)essigsäurederivaten ermöglicht deren Anwendung in der Krebsforschung. Sie können verwendet werden, um verschiedene Verbindungen mit potenziellen Antikrebsaktivitäten zu synthetisieren .
Kardiovaskuläre Therapeutika
Derivate dieser Verbindung wurden in Verbindung mit der Herz-Kreislauf-Gesundheit gebracht, wobei es sich um mögliche Anwendungen bei der Entwicklung von Behandlungen für Herzkrankheiten handelt. Ihre Rolle bei der Modulation des Blutdrucks und der Herzfrequenz macht sie in diesem Bereich wertvoll .
Neuroprotektion
Im Bereich der Neurologie wurden diese Derivate auf ihre neuroprotektiven Wirkungen untersucht. Sie können zur Entwicklung von Behandlungen für neurodegenerative Erkrankungen oder Verletzungen des Nervensystems beitragen .
Antidiabetische Mittel
Die Derivate haben auch das Potenzial als Antidiabetika. Ihre Fähigkeit, die Insulinsensitivität und den Glukosestoffwechsel zu modulieren, könnte zu neuen Behandlungen für Diabetes führen .
Antiparasitäre und Antimalaria-Anwendungen
Schließlich wurden diese Verbindungen auf ihre antiparasitären und antimalaria-Eigenschaften untersucht. Dies ist entscheidend für die Entwicklung neuer Therapien für Krankheiten, die in tropischen und subtropischen Regionen weit verbreitet sind .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-2-(2,5-dimethylphenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-3-4-7(2)8(5-6)9(11)10(12)13;/h3-5,9H,11H2,1-2H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPVDKNMMUWTDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1135916-78-7 |
Source


|
| Record name | Benzeneacetic acid, α-amino-2,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135916-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1292596.png)







![6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292615.png)
![3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292616.png)
![3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292617.png)
![6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292618.png)
![6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292619.png)